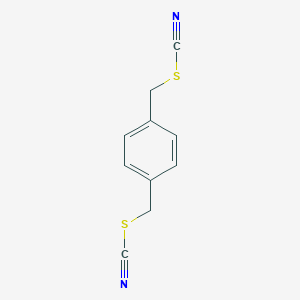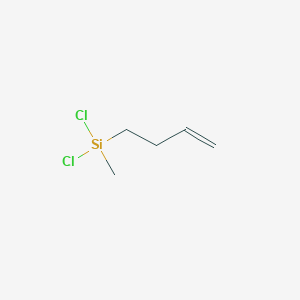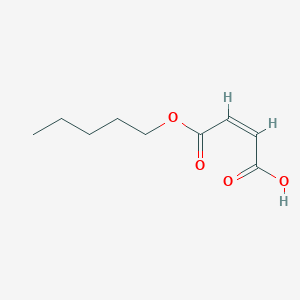
Monopentyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monopentyl maleate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a type of maleate ester that is synthesized through the reaction between maleic anhydride and pentanol.
Scientific Research Applications
Monopentyl maleate has various potential applications in scientific research. It can be used as a crosslinking agent for polymer synthesis, as a monomer for copolymerization, and as a plasticizer for polymers. It can also be used as a surfactant in emulsion polymerization and as a dispersant for pigments and fillers. Moreover, monopentyl maleate can be used as a starting material for the synthesis of other maleate esters, such as monobutyl maleate and monooctyl maleate.
Mechanism Of Action
Monopentyl maleate can act as a crosslinking agent for polymers due to its ability to react with functional groups, such as hydroxyl and carboxyl groups, in polymer chains. It can also act as a plasticizer for polymers by reducing the glass transition temperature and increasing the flexibility of the polymer chains. Moreover, monopentyl maleate can act as a surfactant in emulsion polymerization by reducing the interfacial tension between the polymer particles and the aqueous phase.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of monopentyl maleate. However, it is known that maleate esters can interfere with the tricarboxylic acid cycle and lead to metabolic acidosis. Therefore, caution should be taken when handling and using monopentyl maleate in laboratory experiments.
Advantages And Limitations For Lab Experiments
Monopentyl maleate has several advantages for laboratory experiments. It is a relatively inexpensive and readily available chemical that can be synthesized in large quantities. It has a low volatility and high thermal stability, which makes it suitable for high-temperature reactions. Moreover, monopentyl maleate can be easily purified through distillation.
However, there are also some limitations to using monopentyl maleate in laboratory experiments. It can be toxic and irritating to the skin, eyes, and respiratory system, and proper safety measures should be taken when handling and using it. Moreover, monopentyl maleate can react with water and form maleic acid, which can lead to acidification of the reaction mixture and affect the yield of the desired product.
Future Directions
There are several future directions for research on monopentyl maleate. One direction is to investigate its potential applications in the synthesis of functional polymers, such as stimuli-responsive polymers and biodegradable polymers. Another direction is to explore its potential as a surfactant and dispersant in various applications, such as cosmetics, paints, and coatings. Moreover, further studies are needed to understand the biochemical and physiological effects of monopentyl maleate and its potential toxicity to humans and the environment.
Conclusion:
Monopentyl maleate is a chemical compound that has potential applications in various scientific research fields. It is synthesized through the reaction between maleic anhydride and pentanol and can act as a crosslinking agent, plasticizer, surfactant, and dispersant for polymers. However, caution should be taken when handling and using monopentyl maleate in laboratory experiments due to its potential toxicity. Further research is needed to explore its potential applications and understand its biochemical and physiological effects.
Synthesis Methods
Monopentyl maleate is synthesized through the reaction between maleic anhydride and pentanol. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is purified through distillation. The yield of monopentyl maleate can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
properties
CAS RN |
15420-79-8 |
|---|---|
Product Name |
Monopentyl maleate |
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
(Z)-4-oxo-4-pentoxybut-2-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-7-13-9(12)6-5-8(10)11/h5-6H,2-4,7H2,1H3,(H,10,11)/b6-5- |
InChI Key |
BOFGUJVLYGISIU-WAYWQWQTSA-N |
Isomeric SMILES |
CCCCCOC(=O)/C=C\C(=O)O |
SMILES |
CCCCCOC(=O)C=CC(=O)O |
Canonical SMILES |
CCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



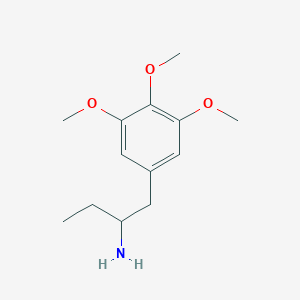
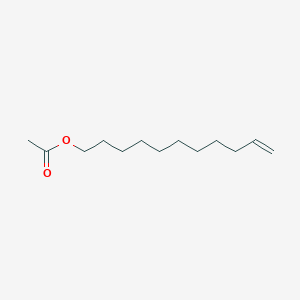
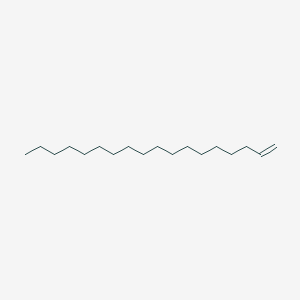
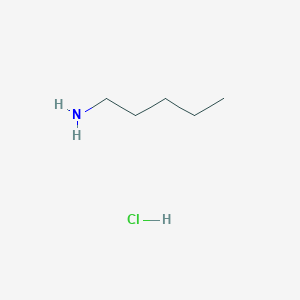
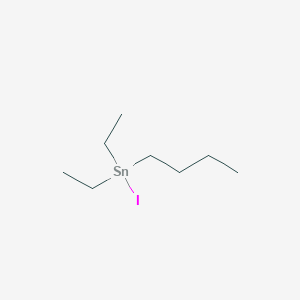
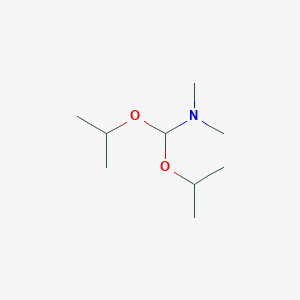
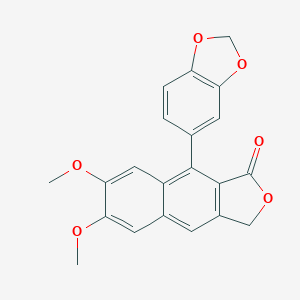
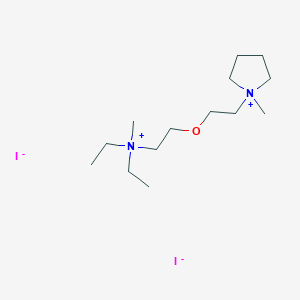
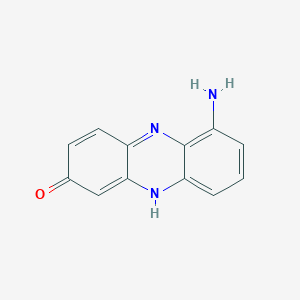
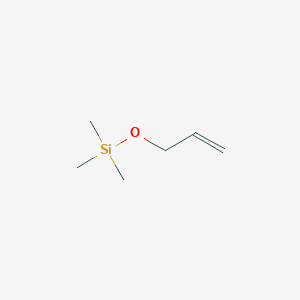
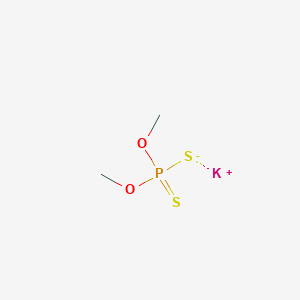
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
